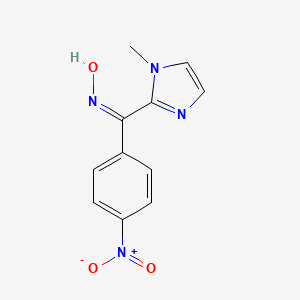

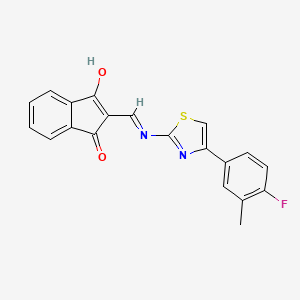

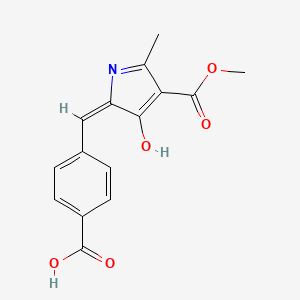

![molecular formula C8H8F3N3O2 B1417681 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-14-5](/img/structure/B1417681.png)

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Descripción general

Descripción

The compound “8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one” is a pyrimidine derivative. Pyrimidine is a basic structure in many important biomolecules like DNA, RNA, and ATP. The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to adjust the steric and electronic properties of a lead compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. Generally, the trifluoromethyl group is quite stable and doesn’t easily participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-fibrotic Activities

A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM .

Mecanismo De Acción

Target of Action

Compounds with a pyrimidine structure often interact with various enzymes and receptors in the body. For example, they might inhibit or activate certain enzymes involved in cellular metabolism or signal transduction .

Mode of Action

The compound could bind to its target, causing a conformational change that alters the target’s activity. This could lead to an increase or decrease in the production of certain molecules, or it could affect the signal transduction pathways within the cell .

Biochemical Pathways

Depending on the specific target of the compound, various biochemical pathways could be affected. This could lead to changes in cellular metabolism, gene expression, or cell signaling .

Pharmacokinetics

After administration, the compound would be absorbed into the bloodstream and distributed throughout the body. It could be metabolized by the liver into active or inactive metabolites, and eventually excreted from the body. The compound’s bioavailability would depend on factors such as its absorption rate, distribution, metabolism, and excretion .

Result of Action

The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could lead to changes in cell function, cell growth, or cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)4-1-2-14-6(16)3-5(15)13-7(14)12-4/h3-4,15H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXZASLIACHMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

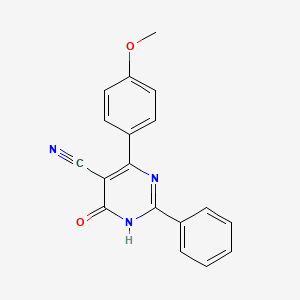

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

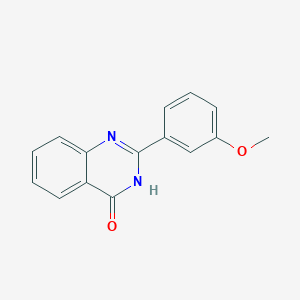

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

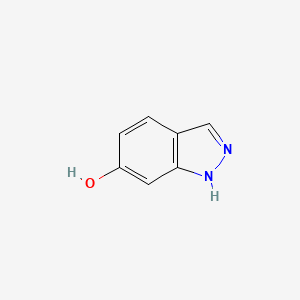

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)

![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)